One of the primary applications of Di-tert-butyl iminodicarboxylate is the synthesis of diamines, which are organic compounds containing two amine groups (NH2). It serves as a precursor for various diamines through a process known as reductive amination. This involves reacting the compound with an amine and a reducing agent, resulting in the formation of a new diamine with the desired substitution pattern. Source: Sigma-Aldrich, "Di-tert-butyl-iminodicarboxylate":
Di-tert-butyl iminodicarboxylate can be used to prepare valuable building blocks for the synthesis of more complex molecules. By reacting it with various starting materials, chemists can create functionalized intermediates containing specific chemical groups. These intermediates can then be further elaborated to form complex molecules like natural products, pharmaceuticals, and functional materials. Source: Sigma-Aldrich, "Di-tert-butyl-iminodicarboxylate":
Some specific examples of the use of Di-tert-butyl iminodicarboxylate in research include:
Di-tert-butyl Iminodicarboxylate is an organic compound with the chemical formula C₁₀H₁₉N₄O₄. It appears as a white solid and is soluble in various organic solvents. This compound is primarily utilized as a reagent in organic synthesis, particularly for the preparation of primary amines from alkyl halides. It serves as an alternative to traditional methods such as the Gabriel synthesis, facilitating the formation of amines through a more efficient route .
DTBDMIC is classified as a skin and eye irritant [2]. Here are some safety precautions to consider when handling this compound:
While specific biological activities of Di-tert-butyl Iminodicarboxylate are not extensively documented, its derivatives and related compounds have been studied for their potential roles in medicinal chemistry. The ability to form primary amines is crucial in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.
Several synthesis methods for Di-tert-butyl Iminodicarboxylate have been reported:
Di-tert-butyl Iminodicarboxylate shares similarities with several other compounds used in organic synthesis. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
Di-tert-butyl Iminodicarboxylate | C₁₀H₁₉N₄O₄ | Efficient amine synthesis; versatile protecting group |
Boc-anhydride | C₈H₁₄O₃ | Commonly used for amine protection but less reactive |
Diethyl Malonate | C₈H₁₄O₄ | Used in similar reactions but less sterically hindered |
N-Boc-2-pyrrolidine | C₉H₁₅NO₂ | Useful for nitrogen-containing heterocycles |
Di-tert-butyl Iminodicarboxylate stands out due to its steric hindrance and efficiency in forming stable intermediates, making it a preferred reagent in many synthetic pathways compared to its counterparts.
Irritant